Aranciamycinone

Description

Contextual Overview of Anthracycline Aglycones in Natural Product Research

Anthracyclines are a class of natural products, many of which are isolated from bacteria of the order Streptomycetales. They are characterized by a tetracyclic ring system, often with a glycosidic bond to a sugar moiety, typically a 2,6-dideoxy sugar, at the C-7 position of the aglycone (the non-sugar component) researchgate.netbeilstein-journals.org. These compounds are notable for their red to orange color researchgate.netbeilstein-journals.org. The aglycone provides the polyhydroxy anthraquinone (B42736) skeleton (rings B, C, and D) fused to a saturated substituted ring (ring A) usp.br. The sugar moiety is considered crucial for the biological activity of many anthracyclines, enhancing binding to DNA researchgate.netbeilstein-journals.orghilarispublisher.com.

Anthracycline aglycones, as the core structural scaffold, are central to understanding the biosynthesis and diverse biological activities observed in the parent glycosides. Research into these aglycones contributes to efforts in synthesizing novel anthracycline analogs and understanding structure-activity relationships researchgate.net.

Historical Perspective on the Discovery and Initial Characterization of Aranciamycinone

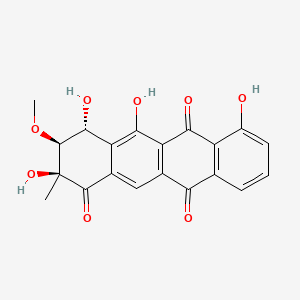

Aranciamycinone is the aglycone of aranciamycin (B1207162), an orange-yellow acidic compound isolated from Streptomyces species researchgate.net. Aranciamycin itself is a glycoside composed of aranciamycinone and a 6-deoxyhexose monomethyl ether researchgate.net. The aglycone, aranciamycinone, has a C₂₀H₁₆O₈ molecular formula and is described as having a 1,8-dihydroxyanthraquinone nucleus condensed with a fourth six-membered carbocyclic ring researchgate.net. This fourth ring bears a tertiary C-methyl group, tertiary and secondary hydroxyl groups, a secondary methoxyl group, and a carbonyl group researchgate.net. Early characterization efforts focused on elucidating this complex structure to understand the basis of the aranciamycins' properties researchgate.net.

Significance of Aranciamycinone in Chemical Biology and Medicinal Chemistry Research

Aranciamycinone holds significance in chemical biology and medicinal chemistry due to its role as the structural core of aranciamycins, some of which have demonstrated biological activities, including inhibitory effects against Bacillus subtilis and Mycobacterium tuberculosis researchgate.net. The study of aranciamycinone and its derivatives contributes to the broader understanding of how structural variations in anthracycline aglycones influence biological function.

In medicinal chemistry, aranciamycinone serves as a foundation for the potential synthesis of new anthracycline analogs with modified properties. Understanding the chemical features of aranciamycinone is crucial for designing compounds with potentially improved efficacy or altered biological profiles. Chemical biology approaches are employed to explore the interactions of aranciamycinone and its glycosides with biological targets, providing insights into their mechanisms of action constructor.universityyork.ac.ukucla.edu. The ability to generate glycodiversified anthracyclines by combining different aglycones, such as aranciamycinone, with various sugar moieties is a key area of research aimed at developing novel therapeutic agents nih.govresearchgate.net. Studies involving the heterologous expression of biosynthetic gene clusters have also led to the identification of aranciamycinone derivatives, highlighting its importance in the discovery of new natural products uni-saarland.de.

Table 1: Selected Properties of Aranciamycinone (based on related PubChem data)

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆O₈ | researchgate.net |

| PubChem CID | 806423 | chem960.com |

| Molecular Weight | Approximately 384.3 g/mol (calculated) |

Note: Molecular weight is calculated based on the provided molecular formula.

Table 2: Examples of Anthracycline Aglycones

| Aglycone Name | Parent Glycoside Examples | Source |

| Aranciamycinone | Aranciamycins | researchgate.net |

| Daunomycinone | Daunorubicin | usp.brhilarispublisher.comacs.org |

| Doxorubicinone | Doxorubicin | usp.brhilarispublisher.comacs.org |

| Rhodomycinone | β-Rhodomycinone glycosides | researchgate.net |

| 8-Demethyltetracenomycin C | Elloramycin, 8-Demethyl-tetracenomycin C | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C20H16O8 |

|---|---|

Molecular Weight |

384.3 g/mol |

IUPAC Name |

(2S,3S,4R)-2,4,5,7-tetrahydroxy-3-methoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |

InChI |

InChI=1S/C20H16O8/c1-20(27)18(26)9-6-8-12(16(24)13(9)17(25)19(20)28-2)15(23)11-7(14(8)22)4-3-5-10(11)21/h3-6,17,19,21,24-25,27H,1-2H3/t17-,19+,20-/m1/s1 |

InChI Key |

IMBONAKHRALLLQ-YZGWKJHDSA-N |

Isomeric SMILES |

C[C@@]1([C@H]([C@@H](C2=C(C3=C(C=C2C1=O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)OC)O |

Canonical SMILES |

CC1(C(C(C2=C(C3=C(C=C2C1=O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)OC)O |

Synonyms |

3,4-dihydro-2,4,5,7-tetrahydroxy-3-methoxy-2-methyl-1,6,11(2H)-naphthacenetrione aranciamycinone |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Determinants of Aranciamycinone

Elucidation of the Aranciamycinone Biosynthetic Gene Cluster (BGC)

The aranciamycin (B1207162) BGC has been elucidated and is found in Streptomyces echinatus. researchgate.netsecondarymetabolites.org This cluster contains the genetic information required for the synthesis of the aranciamycinone aglycone and the subsequent glycosylation to form aranciamycin. researchgate.netsecondarymetabolites.org The BGC has been assigned the MIBiG accession number BGC0000197. secondarymetabolites.org It spans approximately 36 kilobases (kb) and includes genes classified as core biosynthetic genes, additional biosynthetic genes, transport-related genes, regulatory genes, and other genes, including those related to resistance. secondarymetabolites.org

Enzymatic Mechanisms in Aranciamycinone Biosynthesis

The biosynthesis of aranciamycinone involves the coordinated action of several enzymes, primarily a polyketide synthase (PKS) and various tailoring enzymes.

Polyketide Synthase (PKS) Involvement

Aranciamycinone is synthesized via a Type II polyketide synthase pathway. secondarymetabolites.org Type II PKSs are multi-enzyme complexes composed of discrete, dissociable proteins, each typically catalyzing a single reaction. sciepublish.commdpi.com The minimal set of enzymes in a Type II PKS includes a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). sciepublish.com The KSβ is crucial in determining the length of the polyketide chain. sciepublish.com These enzymes work iteratively, repeatedly using the same catalytic domains to build the polyketide chain from simple carboxylic acid precursors, usually acetyl-CoA and malonyl-CoA. sciepublish.commdpi.com The growing polyketide chain is carried by the ACP. mdpi.com

Tailoring Enzyme Activities (e.g., hydroxylases, methyltransferases)

Following the assembly of the polyketide backbone by the PKS, a series of tailoring enzymes modify the structure to yield aranciamycinone. These enzymes introduce functional groups such as hydroxyl and methyl groups and catalyze cyclization and aromatization reactions. While specific tailoring enzymes for aranciamycinone are part of its BGC, general classes of tailoring enzymes involved in anthracycline biosynthesis include hydroxylases, methyltransferases, cyclases, and aromatases. researchgate.netnih.gov These modifications are critical for the final structure and biological activity of the aglycone. For instance, hydroxylation at specific positions can significantly impact the activity of aranciamycin derivatives. nih.gov Glycosyltransferases are also key tailoring enzymes, although they are involved in attaching the sugar moiety to aranciamycinone to form aranciamycin, rather than forming the aglycone itself. researchgate.netdntb.gov.ua

Heterologous Expression Systems for Aranciamycinone Production

Heterologous expression of biosynthetic gene clusters in suitable host microorganisms is a powerful strategy for studying biosynthetic pathways and producing natural products, including aranciamycinone. uni-saarland.denih.govnih.gov This approach allows for the production of compounds that may be difficult to obtain from their native producers, especially if the native BGCs are "silent" or poorly expressed under laboratory conditions. researchgate.netresearchgate.net

The aranciamycin BGC has been successfully cloned and expressed in heterologous hosts, such as Streptomyces lividans and Streptomyces albidoflavus. researchgate.netnih.govnih.govresearchgate.net Expressing the entire BGC in a heterologous system allows researchers to investigate the complete pathway and produce the target compound or its derivatives. nih.gov

Optimization Strategies for Enhanced Yields in Model Microorganisms

Optimizing heterologous expression systems is crucial for enhancing the production yields of natural products like aranciamycinone. Several strategies are employed, including the selection of appropriate host strains, optimization of culture conditions, and genetic manipulation of the host or the introduced BGC. nih.govresearchgate.net

Studies have shown that the choice of Streptomyces host strain significantly impacts aranciamycinone production. For example, Streptomyces albidoflavus J1074 and its derivatives have been explored as chassis strains for heterologous expression of the aranciamycinone BGC. nih.govresearchgate.netresearchgate.net Mutations in genes like rpoB, encoding the β-subunit of RNA polymerase, have been shown to enhance the production of specialized metabolites in Streptomyces strains, including aranciamycinone in heterologous expression systems. nih.govresearchgate.net

Data from studies on S. albidoflavus strains harboring the aranciamycinone BGC (pOJara) illustrate the variation in production levels depending on the host genotype. nih.govresearchgate.net

| S. albidoflavus Strain | Aranciamycinone Production (Normalized to 10 mg dry biomass) |

| KO-1307 | High |

| KO-1408 | Medium |

| KO-1403 | Medium |

| Other tested Rifr derivatives | Lower than KO-1307 |

| SAM2 | Baseline |

Note: Data is based on relative production levels reported in the source nih.govresearchgate.net. Specific quantitative values were not consistently available across all compared strains in the provided snippets.

These findings highlight the potential of manipulating regulatory genes and employing "ribosome engineering" strategies to improve the productivity of heterologous hosts for aranciamycinone biosynthesis. nih.govresearchgate.net

Genetic Engineering Approaches for Pathway Diversification

Genetic engineering of the aranciamycinone biosynthetic pathway, both in native and heterologous hosts, allows for the generation of novel aranciamycinone derivatives and analogs. researchgate.netnih.gov This can involve modifying genes within the BGC, such as those encoding PKS modules or tailoring enzymes, or introducing genes from other biosynthetic pathways. researchgate.net

Combinatorial biosynthesis, which involves combining genes or enzymes from different pathways, has been used to generate aranciamycin analogs with altered structures, including variations in the tetracyclic backbone decorations. researchgate.netnih.gov For instance, expressing the aranciamycin BGC in a different Streptomyces host (Streptomyces diastatochromogenes Tü6028) resulted in the production of novel aranciamycins with different decorations. nih.gov Genetic engineering can also focus on modifying glycosylation patterns by exploiting the flexibility of glycosyltransferases or introducing alternative sugar biosynthesis genes, leading to aranciamycinone derivatives with different attached sugar moieties. researchgate.netscribd.com These engineered analogs can exhibit altered biological activities compared to the parent compound. nih.gov

Synthetic Methodologies Towards Aranciamycinone and Analogues

Total Synthesis Approaches to the Aranciamycinone Core Structure

The total synthesis of the aranciamycinone aglycone is a complex undertaking that requires precise control over regioselectivity and stereoselectivity. Various synthetic strategies have been explored to construct the tetracyclic framework, each with its own advantages in terms of efficiency and convergence.

A key challenge in the synthesis of anthracyclinones is the construction of the oxygenated and stereochemically rich A-ring onto an aromatic precursor. Oxidative dearomatization of phenols has emerged as a powerful tool to achieve this transformation, converting a planar aromatic system into a three-dimensional structure in a single step. nih.govnih.govresearchgate.netyoutube.com

A notable application of this strategy was reported in the total synthesis of aranciamycinone. acs.org This approach involves the oxidation of a suitably substituted naphthol derivative, which simultaneously introduces the required oxygen functionality and creates the chiral centers of the A-ring. The use of hypervalent iodine reagents is a common method for effecting such transformations. nih.gov These reagents can selectively oxidize electron-rich phenols to generate ortho-quinones or ortho-quinols, which are versatile intermediates for further elaboration into the complete tetracyclic core of aranciamycinone. nih.gov The regioselectivity of the oxidation is a critical factor, and it is often directed by the substitution pattern of the aromatic precursor. youtube.com

The general mechanism of oxidative dearomatization in this context involves the attack of an oxidizing agent on the phenol (B47542) to form a phenoxonium ion. This reactive intermediate can then be trapped by a nucleophile, either intramolecularly or intermolecularly, to generate the dearomatized product. The stereochemical outcome of this process can often be controlled by the use of chiral reagents or auxiliaries.

Stereoselectivity is another critical aspect of aranciamycinone synthesis, particularly concerning the stereocenters in the A-ring. Modern synthetic methods offer a high degree of control over the stereochemical outcome of reactions. For instance, highly stereoselective, catalyst-controlled asymmetric conjugate additions to thioesters have been employed to set key stereocenters in the synthesis of complex natural products. nih.gov Similarly, substrate-controlled aldol (B89426) reactions and Masamune-Roush olefinations are powerful tools for the stereoselective construction of carbon-carbon bonds. researchgate.net

In the context of synthesizing the tetracyclic core of aranciamycinone, a convergent approach might involve the synthesis of a functionalized AB-ring system and a separate CD-ring precursor, followed by their coupling. Stereoselective methods would be crucial in establishing the correct relative and absolute stereochemistry of the chiral centers during the synthesis of these fragments. For example, a stereoselective approach to the related angucyclinone antibiotic, urdamycinone B, utilized a chiral Lewis acid-promoted reaction to achieve a diastereoselective outcome. arabjchem.org

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single synthetic operation. 20.210.105nih.govrsc.orgnih.gov These reactions are highly efficient and can rapidly generate molecular complexity from simple starting materials. The design and implementation of cascade reactions represent a significant intellectual challenge but can lead to elegant and concise total syntheses. nih.govrsc.orgnih.gov

While a specific cascade reaction for the total synthesis of aranciamycinone has not been extensively reported, the principles of cascade design are applicable. For instance, a hypothetical cascade approach could involve an initial intermolecular reaction to assemble key fragments, followed by a series of intramolecular cyclizations to construct the tetracyclic ring system. An iminium ion cascade annulation strategy has been successfully employed to synthesize the pentacyclic core of akuammiline (B1256633) alkaloids, demonstrating the power of this approach in building complex polycyclic structures. nih.gov

Annulation strategies, which involve the formation of a new ring onto an existing one, are also central to the synthesis of polycyclic molecules like aranciamycinone. These strategies can be used to build the tetracyclic framework in a stepwise manner. For example, a Friedel-Crafts acylation could be used to attach a side chain to an aromatic ring, which could then undergo an intramolecular cyclization to form a new ring.

Semisynthetic Derivatization of Aranciamycinone

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, is a valuable approach for generating analogues of aranciamycinone. This allows for the exploration of structure-activity relationships and can lead to the discovery of derivatives with improved therapeutic properties.

The sugar moieties of anthracycline antibiotics play a crucial role in their biological activity. Therefore, the synthesis of novel glycosides of aranciamycinone is an important area of research. A study on the glycosylation of aranciamycinone has reported the preparation of a series of new glycosides. nih.gov

In this work, the glycosylation was achieved by reacting aranciamycinone with various sugar acetates in the presence of trimethylsilyl (B98337) triflate (TMSOTf) in dichloromethane. nih.gov This method allowed for the attachment of a range of different sugar units to the aranciamycinone aglycone. The choice of the glycosyl donor and the reaction conditions are critical for controlling the stereochemistry of the newly formed glycosidic bond.

The following table summarizes some of the sugar moieties that have been successfully attached to aranciamycinone:

| Sugar Moiety | Anomeric Configuration |

| L-Rhamnopyranose | α |

| D-Glucopyranose | β |

| D-Ribopyranose | β |

| D-Xylopyranose | β |

| L-Fucopyranose | α |

| 2-Azido-2,6-dideoxy-L-mannopyranose | α |

| 2,6-Dideoxy-L-arabino-hexopyranose | α |

| 3,6-Dideoxy-L-arabino-hexopyranose | α |

| 4,6-Dideoxy-L-lyxo-hexopyranose | α |

Table based on data from Bols, M., et al. (1992). nih.gov

In addition to glycosylation, the chemical modification of the aranciamycinone aglycone itself can lead to new derivatives with altered biological profiles. These modifications can target various functional groups on the tetracyclic core.

An improved synthetic route to 8-demethoxyaranciamycinone has been reported, demonstrating that modifications at the C-8 position are feasible. acs.org This type of modification can impact the electronic properties of the quinone system and potentially influence the compound's interaction with its biological targets.

Furthermore, combinatorial biosynthesis strategies have been developed for the C-H functionalization of anthracyclinones. nih.govresearchgate.netacs.org These enzymatic methods allow for the introduction of hydroxyl groups at various positions on the aglycone, such as C-1, C-2, C-10, and C-11. nih.govacs.org While these studies were not performed on aranciamycinone itself, they showcase the potential for enzymatic modifications to generate a diverse range of aranciamycinone analogues. These modifications can provide valuable insights into the structure-activity relationships of this class of compounds. The ability to introduce new functional groups also opens up possibilities for further chemical derivatization. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Aranciamycinone and Its Research Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the covalent structure and, in many cases, the stereochemistry of organic molecules. By probing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, NMR provides detailed information about the chemical environment and spatial relationships between atoms within a molecule emerypharma.comresearchgate.nettjnpr.org. For complex structures such as aranciamycinone, a combination of one- and two-dimensional NMR experiments is typically employed to achieve complete spectral assignment and structural confirmation emerypharma.comresearchgate.netmagritek.com.

One-Dimensional NMR (¹H, ¹³C) Applications in Connectivity Analysis

One-dimensional (1D) NMR spectra, primarily proton (¹H) and carbon-13 (¹³C) NMR, provide initial yet crucial information for structural elucidation. The ¹H NMR spectrum reveals the different types of protons in the molecule, their relative numbers (integration), their chemical environments (chemical shift), and their coupling interactions with neighboring protons (multiplicity and coupling constants) emerypharma.comtjnpr.org. This data helps in identifying functional groups and substructures such as aromatic rings, aliphatic chains, and protons adjacent to electronegative atoms emerypharma.com.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals are highly sensitive to their electronic environment, indicating hybridization state, proximity to heteroatoms, and the presence of carbonyl groups or aromatic carbons emerypharma.com. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, aiding in the assignment process researchgate.net. While 1D NMR provides valuable fragments of structural information, signal overlap in complex molecules can make complete assignment challenging uni-kiel.degoettingen-research-online.de.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Complex Structure Assignment

Two-dimensional (2D) NMR experiments are essential for establishing correlations between nuclei and assembling the structural fragments identified from 1D spectra into a complete molecular structure emerypharma.comresearchgate.netmagritek.com.

Correlation Spectroscopy (COSY) is a ¹H-¹H homonuclear correlation experiment that reveals protons coupled to each other through two or three bonds emerypharma.comsdsu.edu. Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing the identification of spin systems (groups of coupled protons) within the molecule emerypharma.comsdsu.edu. This is fundamental for mapping the connectivity of adjacent protons in aliphatic and cyclic systems.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a ¹H-¹³C one-bond correlation experiment emerypharma.comsdsu.edu. It shows cross-peaks for each carbon directly bonded to a proton, with the cross-peak position defined by the chemical shifts of the coupled proton (F2 dimension) and carbon (F1 dimension) emerypharma.comsdsu.edu. HSQC is invaluable for assigning proton signals to their directly attached carbons, simplifying the complex 1D ¹H and ¹³C spectra and providing information on the types of CH, CH₂, and CH₃ groups present emerypharma.comgithub.io.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a ¹H-¹³C long-range correlation experiment, typically revealing correlations over two to three bonds, and sometimes even further emerypharma.comsdsu.edu. HMBC cross-peaks connect protons to carbons that are not directly attached but are within a few bonds emerypharma.comsdsu.edu. This is particularly useful for establishing connectivity across quaternary carbons, identifying carbonyl groups, and linking different spin systems identified by COSY emerypharma.comgithub.io. HMBC correlations are crucial for assembling the complete carbon framework and confirming the positions of substituents.

The combined information from 1D and 2D NMR experiments allows for the systematic assignment of nearly all proton and carbon signals and the construction of the molecular connectivity, providing a robust basis for structural elucidation emerypharma.comresearchgate.netresearchgate.net.

Mass Spectrometry (MS) Approaches for Molecular Architecture Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation analysis zefsci.comcurrenta.dewiley-vch.de. MS is highly sensitive and requires only small amounts of sample, making it complementary to NMR, which generally requires higher sample quantities tjnpr.org.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the accurate mass of a molecule or its fragments currenta.denelsonlabs.com. Unlike low-resolution MS, which measures mass to the nearest integer, HRMS measures mass with high precision (typically to several decimal places) currenta.denelsonlabs.com. This accurate mass measurement allows for the determination of the elemental composition (molecular formula) of the analyte by comparing the observed mass-to-charge ratio (m/z) with theoretical values for different elemental combinations currenta.denelsonlabs.com. For a compound like aranciamycinone, HRMS of the molecular ion provides its exact mass, which is then used to calculate possible elemental formulas, significantly narrowing down the structural possibilities currenta.denelsonlabs.com. The analysis of isotopic peak patterns in HRMS data can further support or refute proposed elemental compositions currenta.de.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected ion (precursor ion) and the measurement of the mass-to-charge ratios of the resulting fragment ions (product ions) zefsci.comcurrenta.denelsonlabs.com. This fragmentation is typically induced by collision with an inert gas (Collision-Induced Dissociation, CID) uab.edu. The pattern of fragment ions is characteristic of the precursor ion's structure, as bonds break in predictable ways based on their lability and the charge distribution nelsonlabs.comuab.edu.

By analyzing the mass differences between the precursor ion and its fragments, and among the fragments themselves, it is possible to deduce information about the substructures present in the molecule currenta.denelsonlabs.com. For aranciamycinone and its analogues, MS/MS can provide insights into the fragmentation pathways of the anthraquinone (B42736) core, the attached sugar moieties (if present in the intact aranciamycin), and the carbocyclic ring, helping to confirm the presence and arrangement of specific functional groups and linkages researchgate.net. Multiple stages of fragmentation (MSⁿ) can be performed in certain mass analyzers, providing even more detailed structural information zefsci.com.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

Natural products are often isolated from complex biological matrices, and research may involve analyzing mixtures or monitoring reaction products. Hyphenated techniques combine a separation method with mass spectrometry, allowing for the analysis of individual components within a mixture zefsci.comcurrenta.dewiley-vch.de.

Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for analyzing non-volatile or semi-volatile compounds currenta.dewiley-vch.de. LC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase, and the eluting compounds are then introduced into the mass spectrometer currenta.dewiley-vch.de. LC-MS/MS, which couples LC with tandem MS, is a powerful tool for the identification and structural characterization of multiple components in a complex sample in a single analysis nih.goveurl-pesticides.eursc.org. This is particularly useful for studying the metabolic profile of aranciamycinone-producing organisms or analyzing reaction mixtures from synthetic modifications of aranciamycinone or its analogues. The chromatographic separation helps in resolving isobaric or isomeric compounds that may have similar masses but different retention times nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for volatile or semi-volatile compounds currenta.deeurl-pesticides.eu. GC separates components based on their boiling points and interactions with the stationary phase, followed by MS analysis currenta.de. GC-MS/MS provides enhanced selectivity and sensitivity for target analytes in complex matrices eurl-pesticides.eursc.org. While aranciamycinone itself may not be sufficiently volatile for GC-MS without derivatization, this technique can be valuable for analyzing more volatile precursors, degradation products, or synthetic intermediates.

The application of these hyphenated techniques allows researchers to isolate chromatographic peaks corresponding to aranciamycinone and its analogues and obtain their mass spectra and fragmentation patterns, even in the presence of numerous other compounds, facilitating their identification and structural elucidation nih.goveurl-pesticides.eursc.org.

It is important to note that while these techniques are routinely applied in the structural elucidation of natural products, specific detailed spectral data (e.g., full lists of NMR chemical shifts and coupling constants, comprehensive MS fragmentation tables) for aranciamycinone and its research analogues were not found within the provided search results. The descriptions above are based on the general principles and applications of these techniques as described in the search snippets in the context of complex molecule structural elucidation.

Complementary Spectroscopic and Diffraction Techniques

The structural characterization of complex molecules like Aranciamycinone necessitates the use of multiple analytical methods that provide complementary information. Fourier-Transform Infrared (FTIR) spectroscopy and X-ray crystallography are two such powerful techniques widely employed in the structural elucidation process.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a fundamental technique used to identify functional groups present within a molecule based on their characteristic vibrational frequencies. mdpi.comresearchgate.netphcogj.com When infrared light passes through a sample, specific frequencies are absorbed by the molecular bonds, causing them to vibrate. mdpi.com The resulting spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹), provides a unique fingerprint of the molecule's functional groups. mdpi.comphcogj.com

For Aranciamycinone and its research analogues, FTIR analysis can reveal the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C), and aromatic rings, which are characteristic of its structural class. The precise position and intensity of absorption bands in the FTIR spectrum provide valuable information about the molecular environment of these functional groups and can indicate structural variations between different analogues. mdpi.comphcogj.com

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is considered the most powerful technique for determining the three-dimensional structure of molecules at atomic resolution, including the unambiguous assignment of absolute stereochemistry. numberanalytics.comresearchgate.netnih.govnih.gov This method requires a high-quality single crystal of the compound. researchgate.netnih.gov When X-rays interact with the ordered arrangement of atoms in a crystal lattice, they diffract in a specific pattern according to Bragg's law. anton-paar.commdpi.com By analyzing the angles and intensities of the diffracted beams, researchers can reconstruct the electron density map of the molecule and thus determine its atomic positions and connectivity. numberanalytics.comanton-paar.com

The determination of absolute configuration, particularly for chiral molecules like Aranciamycinone which may possess multiple stereocenters, is crucial as different enantiomers can exhibit vastly different biological activities. researchgate.netsoton.ac.uk X-ray crystallography achieves this by exploiting the phenomenon of anomalous dispersion (also known as resonant scattering), which causes small differences in the intensities of diffracted beams from certain atomic planes (Bijvoet pairs) in non-centrosymmetric crystals. researchgate.netmit.edu The magnitude of this effect is dependent on the wavelength of the X-rays and the presence of heavier atoms in the crystal. mit.edu While traditionally heavier atoms like sulfur or chlorine were preferred for confident absolute configuration assignment, modern techniques and improved instrumentation allow for determination even with lighter atoms like oxygen, provided high-quality crystals are obtained. mit.edu

Although specific X-ray crystallographic data and absolute stereochemistry for Aranciamycinone were not detailed in the search results, the technique is routinely applied to complex natural products and pharmaceutical compounds to definitively establish their three-dimensional structures and absolute configurations. nih.govnih.gov The successful crystallization and subsequent X-ray diffraction analysis of Aranciamycinone or its analogues would provide invaluable data, such as unit cell parameters, space group, and atomic coordinates, allowing for the precise determination of bond lengths, bond angles, and torsional angles, as well as confirming the relative and absolute configurations of all stereogenic centers. clemson.edu This detailed structural information is fundamental for understanding the molecule's reactivity, interactions with biological targets, and for the rational design of new analogues.

Molecular and Cellular Mechanisms of Biological Activity of Aranciamycinone

Interaction with Nucleic Acids: DNA Intercalation and Binding Dynamics

A primary and extensively documented mechanism of action for anthracyclines is their ability to intercalate into DNA. wikipedia.orgnih.govyoutube.com This process involves the insertion of the planar anthraquinone (B42736) ring of the molecule between adjacent base pairs of the DNA double helix. nih.govresearchgate.netnih.gov This insertion leads to a local unwinding of the DNA helix, causing structural distortions that interfere with fundamental cellular processes like DNA replication and transcription. wikipedia.orgresearchgate.net The binding is stabilized by the molecule's tetracyclic ring structure, which fits into the space created by the separated base pairs, thereby disrupting the normal function of enzymes that interact with DNA. wikipedia.orgresearchgate.net

This physical blockage and the resulting conformational changes in the DNA structure inhibit the progression of DNA and RNA polymerases along the DNA strand, thus halting the synthesis of new nucleic acids. wikipedia.orgresearchgate.net

Modulation of Topoisomerase Enzymes

Anthracyclines are potent inhibitors of topoisomerase enzymes, particularly topoisomerase II. wikipedia.orgnih.govnih.gov These enzymes are crucial for managing the topological state of DNA, especially during replication and transcription, by creating transient breaks in the DNA strands to relieve supercoiling. wikipedia.org

Inhibition of DNA Topoisomerase II Activity

The most widely accepted mechanism for the cytotoxicity of anthracyclines is the poisoning of topoisomerase II. wikipedia.orgnih.govyoutube.com Instead of simply blocking the enzyme's catalytic activity, anthracyclines stabilize a key intermediate in the enzyme's reaction cycle known as the cleavable complex. wikipedia.orgnih.govnih.gov In this complex, topoisomerase II has already cut both strands of the DNA and is covalently bound to the 5' ends of the broken DNA. nih.gov

Induction of DNA Cleavable Complexes

By binding to both the DNA and the topoisomerase II enzyme, anthracyclines form a stable ternary drug-DNA-topoisomerase II complex. wikipedia.orgwikipedia.org This complex physically prevents the enzyme from re-ligating the DNA strands. The accumulation of these stalled cleavable complexes leads to the formation of permanent, irreversible double-strand breaks in the DNA. wikipedia.orgwikipedia.org These DNA lesions trigger downstream cellular responses, including cell cycle arrest and, ultimately, programmed cell death (apoptosis). wikipedia.orgwikipedia.org The preferential killing of rapidly dividing cancer cells is attributed to their higher levels of topoisomerase II activity and their constant engagement in DNA replication. nih.gov

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction

Another significant mechanism contributing to the biological activity of anthracyclines is the generation of reactive oxygen species (ROS). nih.govnih.gov The quinone moiety within the anthracycline structure can participate in redox cycling. nih.gov Cellular enzymes, such as cytochrome P450 reductase, can reduce the anthracycline to a semiquinone radical. nih.gov This radical can then react with molecular oxygen to regenerate the parent quinone, producing superoxide radicals in the process. nih.gov

This cycle can repeat, leading to the continuous production of ROS, including superoxide anions, hydrogen peroxide, and highly reactive hydroxyl radicals. nih.gov The excessive accumulation of these species overwhelms the cell's antioxidant defense systems, inducing a state of oxidative stress. This oxidative stress results in widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to the drug's cytotoxicity. nih.govnih.gov

Interference with Cellular Processes

The primary mechanisms of DNA intercalation and topoisomerase II poisoning have direct and profound consequences on essential cellular processes, most notably the synthesis of macromolecules.

Inhibition of Macromolecular Biosynthesis (DNA, RNA, Protein)

By intercalating into the DNA template, anthracyclines physically obstruct the action of DNA and RNA polymerases. wikipedia.orgresearchgate.net This steric hindrance prevents the enzymes from moving along the DNA strand, thereby inhibiting both DNA replication and gene transcription (RNA synthesis). wikipedia.orgresearchgate.net The inhibition of transcription directly leads to a depletion of messenger RNA (mRNA) molecules, which in turn results in a downstream inhibition of protein synthesis. nih.gov The collective shutdown of these fundamental biosynthetic pathways ultimately leads to cell cycle arrest and death.

Table 1: Summary of Mechanistic Activities of Anthracyclines

| Mechanism | Target | Consequence |

|---|---|---|

| DNA Intercalation | DNA Double Helix | Structural distortion, blockage of polymerases, inhibition of DNA replication and transcription. |

| Topoisomerase II Poisoning | Topoisomerase II Enzyme | Stabilization of the DNA-enzyme cleavable complex, induction of irreversible DNA double-strand breaks. |

| ROS Generation | Molecular Oxygen (via redox cycling) | Production of superoxide and hydroxyl radicals, induction of oxidative stress, damage to DNA, proteins, and lipids. |

| Inhibition of Biosynthesis | DNA and RNA Polymerases | Halting of DNA replication and RNA transcription, leading to subsequent inhibition of protein synthesis. |

Effects on Cellular Signaling Pathways (e.g., Apoptosis Induction)

While specific studies detailing the effects of Aranciamycinone on cellular signaling pathways, particularly apoptosis induction, are not extensively available in the current body of scientific literature, its classification as an anthracycline antibiotic allows for an informed discussion of its probable mechanisms based on the well-documented activities of this class of compounds. Anthracyclines are known to exert their cytotoxic effects through a variety of mechanisms that converge on the induction of programmed cell death, or apoptosis.

One of the primary mechanisms by which anthracyclines induce apoptosis is through their interaction with DNA. nih.gov They are capable of intercalating into the DNA double helix, a process that disrupts DNA metabolism and the production of RNA. nih.gov This interference with fundamental cellular processes can trigger apoptotic pathways. Furthermore, anthracyclines are known to act as topoisomerase II poisons. nih.gov Topoisomerase II is a crucial enzyme that temporarily creates and reseals double-stranded DNA breaks to manage DNA supercoiling. nih.gov By stabilizing the complex formed between DNA and topoisomerase II, anthracyclines prevent the re-ligation of these breaks, leading to DNA damage that can initiate apoptosis. nih.gov

The formation of DNA adducts is another mechanism implicated in the pro-apoptotic activity of anthracyclines. nih.gov These compounds can form covalent bonds with DNA, creating adducts that have been shown to obstruct the activity of specific transcription factors and subsequently trigger apoptotic responses. nih.gov The cellular uptake of anthracyclines has been demonstrated to be a critical factor in their ability to induce apoptosis. nih.gov Studies have shown a direct relationship between intracellular concentrations of anthracyclines and the rate of apoptosis in leukemic cells, indicating that higher uptake leads to a more rapid induction of programmed cell death. nih.gov

It is important to note that while these mechanisms are well-established for the anthracycline class, further research is required to specifically elucidate the precise signaling pathways modulated by Aranciamycinone and to confirm its activity in apoptosis induction.

Enzyme Inhibition Studies (e.g., Collagenase)

Aranciamycinone, and its parent compound Aranciamycin (B1207162), have been the subject of enzyme inhibition studies, with a particular focus on their effects on collagenase. Research has demonstrated that Aranciamycin, an anthracycline antibiotic, is a potent inhibitor of Clostridium histolyticum collagenase. nih.gov In one study, Aranciamycin exhibited a half-maximal inhibitory concentration (IC50) of 3.7 x 10-7 M against this enzyme. nih.gov Notably, its inhibitory activity appears to be selective, as it did not inhibit elastase and trypsin at concentrations up to 10-5 M. nih.gov

Further investigations have explored the structure-activity relationship of Aranciamycin derivatives in relation to collagenase inhibition. A number of derivatives of Aranciamycin have been synthesized and evaluated for their inhibitory potential. nih.gov These studies revealed that modifications to the sugar ring or to the B and D rings of the aglycone resulted in a loss of inhibitory activity. nih.gov Conversely, esterification of the tertiary alcohol at the C-9 position of the aglycone led to an increase in potency against collagenase. nih.gov

In addition to the parent compound and its modified derivatives, new glycosides of Aranciamycinone have been synthesized and their inhibitory effects on Clostridium histolyticum collagenase were tested. nih.gov These glycosides were prepared by reacting Aranciamycinone with various sugar acetates. nih.gov The resulting novel glycosides were subsequently evaluated for their ability to inhibit collagenase, contributing to a deeper understanding of the structural requirements for the enzymatic inhibition by this class of compounds. nih.gov

Collagenase Inhibition by Aranciamycin and its Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Aranciamycin | Clostridium histolyticum collagenase | 3.7 x 10-7 M | nih.gov |

| Aranciamycin Derivatives (modified sugar ring or B and D rings) | Clostridium histolyticum collagenase | Loss of activity | nih.gov |

| Aranciamycin Derivatives (esterified at C-9) | Clostridium histolyticum collagenase | Increased potency | nih.gov |

| New Glycosides of Aranciamycinone | Clostridium histolyticum collagenase | Tested for inhibition | nih.gov |

Structure Activity Relationship Sar Studies of Aranciamycinone Derivatives and Analogues

Impact of Aglycone Structural Modifications on Biological Potency

Influence of Hydroxyl Group Substitutions

Hydroxyl groups are common sites for modification in SAR studies due to their ability to participate in hydrogen bonding and influence polarity. The position and presence of hydroxyl groups on the aranciamycinone aglycone are likely to play a role in its interaction with target molecules, such as enzymes or DNA. Studies on other related compounds, like 1-hydroxy-1H-benzo[d]imidazol-2(3H)-ones, have shown that hydroxyl groups can be essential for potent binding to active sites, often through hydrogen bonding interactions. nih.gov Displacement or modification of these hydroxyl groups can lead to a complete loss of activity. nih.gov While specific detailed findings for aranciamycinone are not extensively detailed in the provided search results, the general principles of hydroxyl group importance in related structures suggest this would be a critical area in aranciamycinone SAR.

Role of Glycosylation Patterns on Biological Profile

Influence of Sugar Moiety Identity and Configuration

The specific type of sugar attached and its stereochemistry (configuration) are crucial determinants of biological activity. Different sugars can confer distinct physicochemical properties and recognition elements to the molecule. Studies on glycosides of aranciamycinone have involved the preparation and testing of derivatives with various sugar moieties, including alpha-L-rhamnopyranose, beta-D-glucopyranose, and others, to investigate their effect on activities such as collagenase inhibition and cytotoxicity. nih.gov The identity and configuration of the sugar moiety are known to be essential for the pharmacological activity of anthracyclines, influencing interactions with targets like DNA and topoisomerase II. nih.gov For example, the optimal orientation of a second sugar residue in disaccharide analogues of idarubicin (B193468) was found to be critically dependent on its configuration for cytotoxic and antitumor activities. nih.gov

Site-Specific Glycosylation Effects

The position on the aglycone where the sugar moiety is attached can also significantly impact biological activity. Different glycosylation sites can influence the molecule's conformation, its presentation to biological targets, and its metabolic fate. In anthracyclines, C7- and/or C10-O-glycosylation are predominant, and the length of the oligosaccharide chain at these positions can correlate with improved potency, as observed with roseorubicin. researchgate.net While specific site-specific glycosylation data for aranciamycinone from the searches is not detailed, the principle from related anthracyclines suggests that the position of sugar attachment on the aranciamycinone aglycone would be a key factor in its SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop mathematical models that correlate structural descriptors of compounds with their biological activity. creative-proteomics.comresearchgate.net These models can then be used to predict the activity of new, untested compounds and guide the design of libraries of potential drug candidates. creative-proteomics.comnih.gov Computational approaches, including QSAR modeling, are valuable tools in SAR studies, allowing for the analysis of large datasets and the identification of key molecular properties that influence activity. creative-proteomics.comlongdom.org

A QSAR study on anthracycline analogues, which include aranciamycinone, has been developed to model their half-maximal inhibitory concentration (IC50). researchgate.net This study utilized genetic algorithms for feature extraction and multiple linear regression to establish the QSAR model. researchgate.net The high stability and robustness of such models are typically evaluated using techniques like leave-one-out cross-validation and external test sets. researchgate.net These computational methods help in understanding the complex relationships between structural variations and biological potency, providing insights for the rational design of more effective derivatives. longdom.orgnih.gov

Advanced Research Avenues and Future Perspectives for Aranciamycinone

Rational Design of Novel Aranciamycinone Analogues with Enhanced Selectivity

Rational design approaches play a crucial role in the development of novel aranciamycinone analogues with improved properties, particularly enhanced selectivity towards specific biological targets. This strategy involves predicting potential modifications based on the understanding of structure-activity relationships and the interaction with target molecules nih.govscitechnol.com. Unlike traditional trial-and-error methods, rational drug design begins with a hypothesis that modulating a specific biological target can yield therapeutic benefits scitechnol.com.

Key to this approach is the detailed structural analysis of aranciamycinone and its interaction with proposed targets. By understanding the binding pockets and crucial interaction points, researchers can design modifications to the aranciamycinone scaffold to optimize binding affinity and specificity. This can involve altering functional groups, introducing or removing substituents, or modifying the core ring structure. The goal is to create derivatives that exhibit potent activity against desired targets while minimizing off-target effects, thereby enhancing selectivity and potentially reducing toxicity. Studies on rational design in other compound classes, such as cannabinoid receptor antagonists, demonstrate the potential to design analogues with improved peripheral selectivity by considering properties like polarity and charge nih.gov.

Chemoenzymatic Synthesis and Biosynthetic Engineering for Diversification

Chemoenzymatic synthesis and biosynthetic engineering offer powerful tools for generating diverse libraries of aranciamycinone derivatives that are difficult to obtain through traditional chemical synthesis alone rsc.orgbeilstein-journals.org. Biosynthetic engineering involves manipulating the genes responsible for the biosynthesis of aranciamycinone in producing organisms, such as Streptomyces species nih.gov. This can lead to the production of novel analogues by altering the enzymatic machinery involved in the biosynthetic pathway nih.gov.

Chemoenzymatic approaches combine the precision of enzymatic transformations with the versatility of chemical synthesis beilstein-journals.org. For instance, enzymes can be used to introduce specific functional groups or modify existing ones on the aranciamycinone scaffold or its biosynthetic intermediates. Glycosylation, the enzymatic attachment of sugar moieties, is one such avenue that has been explored for aranciamycinone, leading to the synthesis of new glycosides with potentially altered biological profiles dntb.gov.ua. This combination allows for the generation of structural diversity at specific positions, which can then be further elaborated through chemical reactions chemrxiv.org. These strategies are particularly valuable for natural products like aranciamycinone, which possess complex stereochemistry and multiple functional groups, making purely chemical synthesis challenging beilstein-journals.org.

Exploration of New Molecular Targets and Biological Pathways

While aranciamycinone and related anthracyclines are known to interact with DNA, future research will focus on exploring new molecular targets and biological pathways that may be modulated by aranciamycinone or its derivatives. This involves moving beyond the classical understanding of its mechanism of action to uncover novel interactions within cellular systems.

Techniques such as activity-based protein profiling, target deconvolution studies, and phenotypic screening can be employed to identify proteins or pathways that are affected by aranciamycinone treatment. By analyzing the cellular response at a systems level, researchers can gain insights into previously uncharacterized mechanisms of action. This exploration is crucial for identifying new therapeutic applications beyond its traditional associations, potentially in areas like infectious diseases or other complex conditions frontiersin.orgplos.org. Understanding the intricate network of biological pathways influenced by aranciamycinone can reveal novel therapeutic opportunities and guide the development of analogues with tailored activity profiles frontiersin.orgnih.gov.

Development of High-Throughput Screening Assays for Derivatives

The development of high-throughput screening (HTS) assays is essential to efficiently evaluate the biological activity of the growing number of aranciamycinone derivatives generated through rational design and chemoenzymatic synthesis nih.govassaygenie.com. HTS allows for the rapid testing of large libraries of compounds against specific biological targets or phenotypic responses researchgate.netoncotarget.com.

These assays can be designed to measure various parameters, such as inhibition of enzyme activity, modulation of protein-protein interactions, or effects on cellular viability and signaling pathways researchgate.net. Both biochemical (cell-free) and cell-based assays can be adapted for HTS oncotarget.com. The miniaturization of these assays into multi-well plate formats (e.g., 96-, 384-, or 1536-well plates) and the use of automated liquid handling systems and detectors enable the screening of thousands of compounds in a relatively short period assaygenie.comoncotarget.com. This accelerates the identification of promising lead compounds with desired activities, which can then be further investigated nih.govnih.gov.

Integration of Omics Technologies in Aranciamycinone Research

The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive view of the biological impact of aranciamycinone at a systems level humanspecificresearch.orgnih.govuninet.edu. These technologies allow for the large-scale analysis of DNA, RNA transcripts, proteins, and metabolites within biological samples humanspecificresearch.org.

Q & A

Q. How can researchers synthesize existing data on Aranciamycinone's mechanism of action while addressing discrepancies in reported biological targets?

- Methodological Approach : Conduct a systematic literature review using databases like PubMed and SciFinder, prioritizing primary sources (e.g., peer-reviewed journals). Validate conflicting findings by replicating key experiments under standardized conditions (pH, temperature, solvent systems). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables influencing target specificity .

- Data Synthesis : Tabulate results from ≥10 studies (Table 1) to identify patterns in target affinity (e.g., DNA topoisomerase II vs. kinase inhibition). Apply statistical tests (e.g., chi-square) to assess whether discrepancies arise from methodological differences (e.g., assay type, purity thresholds) .

Table 1 : Comparative Analysis of Aranciamycinone’s Reported Targets

| Study | Target Identified | Assay Type | Purity (%) | IC₅₀ (μM) | Citation |

|---|---|---|---|---|---|

| A | Topoisomerase II | In vitro | ≥98 | 0.12 | |

| B | Kinase X | Cell-based | ≥95 | 1.4 |

Q. What experimental strategies are recommended to establish Aranciamycinone's structure-activity relationship (SAR) in anticancer studies?

- Stepwise Design :

Synthesize derivatives with systematic modifications (e.g., hydroxyl group substitutions, glycosylation patterns).

Use LC-MS and NMR to confirm structural integrity .

Test cytotoxicity across cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, correlating IC₅₀ values with structural changes.

Apply QSAR (Quantitative SAR) models to predict optimal modifications .

- Validation : Cross-validate in vivo efficacy using xenograft models, ensuring compliance with ethical guidelines (e.g., IACUC protocols) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Aranciamycinone's reported pharmacokinetic profiles (e.g., bioavailability, half-life)?

- Contradiction Analysis :

- Source Audit : Compare methodologies from conflicting studies (e.g., HPLC vs. ELISA detection limits, animal models used) .

- Meta-Analysis : Pool data from ≥15 studies using random-effects models to account for inter-study variability. Highlight outliers via funnel plots .

- In Silico Modeling : Predict ADMET properties using tools like SwissADME, validating against empirical data .

Q. What strategies optimize Aranciamycinone's biosynthesis in Streptomyces strains while minimizing genomic instability?

- Methodological Framework :

Gene Clustering : Map the aranciamycinone biosynthetic gene cluster (BGC) using PacBio sequencing .

CRISPR-Cas9 Editing : Knock out regulatory genes (e.g., araR) to derepress production pathways .

Fermentation Optimization : Use response surface methodology (RSM) to adjust pH, temperature, and nutrient gradients .

Stability Monitoring : Perform whole-genome sequencing pre/post-fermentation to detect mutations .

Q. How should researchers design interdisciplinary studies to evaluate Aranciamycinone's synergy with immunotherapies?

- Integrated Protocol :

- Preclinical Phase :

Co-administer Aranciamycinone with checkpoint inhibitors (e.g., anti-PD-1) in syngeneic mouse models.

Quantify tumor-infiltrating lymphocytes (TILs) via flow cytometry .

- Mechanistic Analysis :

Use RNA-seq to identify immune-related pathways (e.g., IFN-γ, CXCL10) modulated by combination therapy .

Validate findings using knockout models (e.g., Ifng⁻/⁻ mice) .

- Data Integration : Apply systems biology tools (e.g., Cytoscape) to map drug-immune network interactions .

Methodological Guidelines

- Research Question Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . Avoid overly broad questions (e.g., "Is Aranciamycinone effective?") in favor of specific, mechanism-driven inquiries (e.g., "Does glycosylation at C-9 enhance Aranciamycinone's blood-brain barrier permeability?") .

- Data Interpretation : Address uncertainties by reporting confidence intervals and effect sizes. For contradictory results, conduct sensitivity analyses to test the robustness of conclusions .

- Visualization Standards : Follow journal-specific guidelines for figures (e.g., avoid overcrowded chemical structures in graphical abstracts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.